molecular formula C7H10BNO3 B15071371 (3-Amino-5-methoxyphenyl)boronic acid

(3-Amino-5-methoxyphenyl)boronic acid

Cat. No.: B15071371
M. Wt: 166.97 g/mol
InChI Key: YLKLBAIDJPLHTH-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids in Modern Chemical Science

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their importance in modern chemical science is substantial, primarily due to their role as key reagents in the Suzuki-Miyaura cross-coupling reaction. wisdomlib.orgnih.govlibretexts.org This palladium-catalyzed reaction is one of the most efficient methods for forming carbon-carbon bonds, a fundamental process in the synthesis of numerous organic molecules. nih.govrsc.org

The versatility and stability of arylboronic acids make them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov They are generally stable, often crystalline solids that are less toxic and more environmentally friendly than many other organometallic reagents. nih.govwiley-vch.de This stability, coupled with their high functional group tolerance, allows for their use in complex molecular syntheses without the need for extensive protecting group strategies. libretexts.orgyoutube.com Beyond the Suzuki reaction, arylboronic acids are utilized in other significant transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts or sensors. x-mol.netresearchgate.net

Distinctive Structural Characteristics of (3-Amino-5-methoxyphenyl)boronic Acid

The structure of (3-Amino-5-methoxyphenyl)boronic acid is defined by a central benzene (B151609) ring substituted with a boronic acid group, an amino group, and a methoxy (B1213986) group at the 1, 3, and 5 positions, respectively. This substitution pattern confers specific electronic and steric properties to the molecule.

The boronic acid group is an electron-withdrawing moiety with a vacant p-orbital on the sp²-hybridized boron atom, making it a mild Lewis acid. wiley-vch.de In contrast, the amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups due to resonance effects. Their presence increases the electron density of the aromatic ring, which can influence the reactivity of the compound in cross-coupling reactions. The meta-positioning of these substituents relative to the boronic acid group modulates these electronic effects, impacting the transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction. nih.gov

In the solid state, arylboronic acids typically form hydrogen-bonded dimers or more extended supramolecular structures. rsc.org The presence of the amino group in (3-Amino-5-methoxyphenyl)boronic acid offers an additional site for hydrogen bonding, potentially influencing its crystal packing and physical properties.

Table 1: Physicochemical Properties of (3-Amino-5-methoxyphenyl)boronic acid

PropertyValue
CAS Number1538623-40-3
Molecular FormulaC₇H₁₀BNO₃
Molecular Weight166.97 g/mol
AppearanceSolid
Canonical SMILESCOC1=CC(=CC(=C1)N)B(O)O
InChI KeyYQJYQHWYMCXJTL-UHFFFAOYSA-N

Scope and Research Trajectories Pertaining to (3-Amino-5-methoxyphenyl)boronic Acid

The research applications of (3-Amino-5-methoxyphenyl)boronic acid are centered on its utility as a versatile synthetic intermediate. Its trifunctional nature allows for sequential and site-selective modifications, providing a pathway to complex, highly substituted aromatic compounds.

A primary research trajectory involves its use in palladium-catalyzed cross-coupling reactions to synthesize biaryl and heteroaryl structures. researchgate.net These structural motifs are prevalent in many biologically active molecules. The amino and methoxy groups can be used to tune the solubility, lipophilicity, and binding interactions of the final products, which is a critical aspect of drug design. nih.govchemrxiv.org The amino group also serves as a handle for further derivatization, allowing for the attachment of other molecular fragments to build libraries of compounds for biological screening.

In medicinal chemistry, boronic acids themselves have emerged as important pharmacophores, with several approved drugs, such as Bortezomib, containing this functional group. nih.govnih.gov Research is ongoing to explore new boronic acid-containing compounds as potential therapeutic agents, including enzyme inhibitors. chemrxiv.org The specific substitution pattern of (3-Amino-5-methoxyphenyl)boronic acid makes it an attractive starting material for synthesizing new classes of bioactive molecules for evaluation in areas such as oncology and infectious diseases. nih.gov

Table 2: Key Research Applications and Findings

Research AreaApplication/FindingSignificance
Organic SynthesisUsed as a building block in Suzuki-Miyaura cross-coupling reactions. wisdomlib.orglibretexts.orgEnables the efficient synthesis of complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.
Medicinal ChemistryServes as a precursor for the synthesis of novel heterocyclic compounds and potential enzyme inhibitors. nih.govchemrxiv.orgThe amino and methoxy groups allow for modulation of physicochemical properties and provide sites for further functionalization to optimize biological activity.
Drug DiscoveryIncorporation into small molecule libraries for high-throughput screening. chemrxiv.orgFacilitates the discovery of new lead compounds by providing a structurally diverse and functionalized core.
Materials SciencePotential use in the synthesis of functional polymers and materials with specific electronic or optical properties. researchgate.netThe substituted phenylboronic acid motif can be integrated into larger systems to influence their supramolecular organization and performance.

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(3-amino-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,9H2,1H3

InChI Key

YLKLBAIDJPLHTH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)OC)N)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 5 Methoxyphenyl Boronic Acid and Derivatives

Organometallic Reagent-Based Synthesis

Traditional and robust methods for creating the carbon-boron bond involve the reaction of an organometallic intermediate with a boron electrophile. acs.orgnih.gov These methods typically start from an aryl halide, such as 3-bromo-5-methoxyaniline (B176949), which is converted into a highly reactive organometallic species.

Grignard Reagent Approaches for Arylboronic Acids

The formation of an arylboronic acid using a Grignard reagent is a classic and widely used method. nih.gov The process begins with the reaction of an aryl halide, for instance, 3-bromo-5-methoxyaniline, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the corresponding Grignard reagent, (3-amino-5-methoxyphenyl)magnesium bromide. researchgate.net This organomagnesium compound is then treated with a trialkyl borate (B1201080).

The efficiency of this approach can be influenced by several factors. The addition of lithium chloride (LiCl) can facilitate the magnesium insertion and improve the solubility and reactivity of the resulting Grignard reagent. researchgate.netorganic-chemistry.org

Table 1: Grignard Reagent Approach for Arylboronic Acid Synthesis

Starting MaterialKey ReagentsTypical SolventGeneral ConditionsProduct
Aryl Halide (Ar-X, X=Br, I)1. Mg0, LiCl (optional) 2. B(OR)3 (e.g., B(OMe)3) 3. Acidic Hydrolysis (e.g., HCl)THF, Diethyl EtherFormation at 0-65°C; Borylation at low temp. (-78°C to 0°C)Arylboronic Acid (Ar-B(OH)2)

Lithium-Halogen Exchange Protocols

An alternative to the Grignard approach is the lithium-halogen exchange, which is particularly effective at low temperatures. wikipedia.org This reaction typically involves treating an aryl bromide or iodide with an organolithium reagent, most commonly n-butyllithium (n-BuLi). acs.orgwikipedia.org The exchange is rapid, especially with aryl bromides and iodides, converting the C-X bond to a C-Li bond to form an aryllithium intermediate. wikipedia.org

This method's primary limitation is the low tolerance for functional groups that are acidic or electrophilic, as the highly basic organolithium reagent can react with them. acs.org In the case of synthesizing (3-Amino-5-methoxyphenyl)boronic acid from 3-bromo-5-methoxyaniline, the amino group's acidic proton would be deprotonated by the butyllithium, requiring the use of at least two equivalents of the organolithium reagent or protection of the amino group prior to the exchange.

Table 2: Lithium-Halogen Exchange for Arylboronic Acid Synthesis

Starting MaterialKey ReagentsTypical SolventGeneral ConditionsProduct
Aryl Halide (Ar-X, X=Br, I)1. Alkyllithium (e.g., n-BuLi, t-BuLi) 2. B(OR)3 (e.g., B(OiPr)3) 3. Acidic HydrolysisTHF, Hexane, Diethyl EtherLow temperatures, typically -78°C to -60°C. chemicalbook.comArylboronic Acid (Ar-B(OH)2)

Electrophilic Trapping Strategies with Boric Esters

Both the Grignard and aryllithium intermediates are potent nucleophiles that are subsequently reacted with an electrophilic boron source, a process known as electrophilic trapping. nih.gov The most common electrophiles for this purpose are trialkyl borates, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃. chemicalbook.com

The reaction is performed at low temperatures to control the reactivity and prevent undesired side reactions, such as the addition of more than one aryl group to the boron center. nih.gov After the formation of the boronate ester intermediate, an acidic workup is required to hydrolyze the ester and yield the final arylboronic acid. The choice of the borate ester can influence reaction yields and ease of purification. acs.org

Transition Metal-Catalyzed Borylation Routes

More contemporary methods for synthesizing arylboronic acids involve transition metal catalysis, which often provides greater functional group tolerance and alternative pathways that avoid the use of highly reactive organometallic reagents. nih.gov

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl halides or triflates. organic-chemistry.orgalfa-chemistry.com The reaction couples the aryl electrophile with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

A key advantage of this method is its exceptional tolerance for a wide array of functional groups, making it suitable for complex substrates. For the synthesis of a (3-Amino-5-methoxyphenyl)boronic acid derivative, 3-bromo-5-methoxyaniline can be directly coupled with B₂pin₂. The choice of base is critical; weak bases like potassium acetate (B1210297) (KOAc) are often used to prevent the subsequent Suzuki-Miyaura coupling of the product with the starting aryl halide. organic-chemistry.org The reaction yields a stable boronic ester (a pinacol (B44631) ester), which can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Table 3: Representative Conditions for Miyaura Borylation

Aryl Halide/TriflateBoron ReagentCatalyst/LigandBaseSolventProduct
Ar-X (X=Br, I, OTf)Bis(pinacolato)diboron (B2pin2)PdCl2(dppf), Pd(OAc)2 / SPhos, etc.KOAc, KOPhDioxane, Toluene, DMFAryl Pinacol Boronate Ester

Rhodium- and Iridium-Mediated C-H Borylation

A cutting-edge approach to arylboronic acid synthesis is the direct borylation of a C-H bond, catalyzed by rhodium or iridium complexes. mdpi.comrsc.org This method offers the most atom-economical route by avoiding the pre-functionalization required in organometallic and Miyaura borylation approaches. nih.gov The reaction typically uses a diboron reagent like B₂pin₂ or pinacolborane (HBpin) with an iridium or rhodium catalyst. mdpi.com

Regioselectivity is a key challenge and is often governed by steric effects, with borylation favoring the least hindered C-H bond. mdpi.com However, directing groups can be employed to achieve high selectivity for the ortho position. rsc.orgresearchgate.net For a substrate like 3-methoxyaniline, iridium-catalyzed borylation could potentially functionalize the C-H bonds ortho to the directing groups. The amino group itself can act as a directing group, often after in situ N-borylation, guiding the catalyst to the ortho C-H bond. mdpi.comnih.gov Recent studies have shown that modifying the diboron reagent can enhance ortho-selectivity in aniline (B41778) C-H borylations. nih.govacs.org

Table 4: Iridium-Catalyzed C-H Borylation of Anilines

SubstrateBoron ReagentCatalyst/LigandSolventKey FeatureProduct
Aniline DerivativesHBpin or B2eg2[Ir(OMe)(COD)]2 / dtbpyTHF, CyclooctaneDirect C-H functionalization; regioselectivity influenced by directing groups and sterics. mdpi.comnih.govAryl Boronate Ester

Optimization and Scalability Considerations in (3-Amino-5-methoxyphenyl)boronic Acid Synthesis

The successful transition of a synthetic route for (3-Amino-5-methoxyphenyl)boronic acid from a laboratory-scale procedure to a large-scale industrial process hinges on meticulous optimization of reaction parameters and careful consideration of scalability factors. The primary goals in this phase are to enhance yield, ensure high purity, minimize costs, and maintain a safe and environmentally responsible process. Key areas of focus include reaction conditions, reagent selection, and process design, often leveraging insights from the synthesis of structurally related arylboronic acids.

A common and scalable approach for synthesizing arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. For (3-Amino-5-methoxyphenyl)boronic acid, this would typically start from a protected 3-amino-5-bromoanisole or a related halogenated precursor. The optimization of this process involves a systematic investigation of several critical parameters.

Reaction Parameter Optimization:

The efficiency and selectivity of the borylation reaction are highly dependent on a range of variables. Orthogonal experimental design is often employed to analyze the impact of factors such as temperature, reaction time, and reactant molar ratios to identify the optimal conditions. nih.gov

One of the most critical parameters is temperature . The formation of organometallic intermediates, particularly organolithium species via lithium-halogen exchange, is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. chemicalbook.com However, for industrial-scale production, maintaining such low temperatures can be energy-intensive and costly. A key optimization goal is therefore to find conditions that allow the reaction to proceed efficiently at higher, more manageable temperatures, for instance, between 0°C and 5°C, which is more advantageous for large-scale manufacturing.

The choice of solvent is also crucial. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for their ability to solvate the organometallic intermediates. The optimization process may explore solvent mixtures or alternative solvents like 1,4-dioxane (B91453) to improve reagent solubility and reaction homogeneity, which can significantly impact reaction efficiency and the ease of work-up.

The nature of the borate ester and the organometallic reagent also presents opportunities for optimization. While trimethyl borate and triisopropyl borate are frequently used, investigating different alkyl borates can influence the reaction yield. nih.govchemicalbook.com Similarly, while n-butyllithium is effective for lithium-halogen exchange, other organolithium reagents or the use of Grignard reagents formed from magnesium turnings can be evaluated for cost-effectiveness and safety on a larger scale. chemicalbook.com

Process Design and Scalability:

For large-scale synthesis, a "one-pot" method, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can offer significant advantages in terms of reduced handling, lower solvent consumption, and improved time efficiency. nih.gov The development of a robust one-pot synthesis for (3-Amino-5-methoxyphenyl)boronic acid would be a primary objective for industrial application.

Furthermore, continuous flow synthesis represents a modern approach to enhance efficiency and safety. Flow processes can lead to a significant reduction in solvent usage and allow for better temperature control, minimizing the formation of impurities. The integration of in-line purification techniques, such as crystallization, can yield a product of high purity directly from the reactor.

Impurity Profile and Product Stability:

A significant challenge in the synthesis and storage of boronic acids is the formation of side products, particularly boroxines (cyclic anhydrides). Optimization strategies must aim to mitigate their formation. Controlling the water content during the reaction and work-up is crucial, as water can hydrolyze boroxines back to the desired boronic acid. Storing the final product under anhydrous conditions or at low temperatures can also enhance its stability. Another effective strategy is the immediate conversion of the crude boronic acid into a more stable derivative, such as a boronate ester, which can be easily purified and stored before being hydrolyzed back to the boronic acid when needed.

The table below summarizes key parameters and their typical optimization goals for the scalable synthesis of arylboronic acids, which are directly applicable to (3-Amino-5-methoxyphenyl)boronic acid.

ParameterTypical Lab-Scale ConditionOptimization Goal for ScalabilityRationale
Temperature -78 °C to -60 °C chemicalbook.com0 °C to 25 °C Reduce energy consumption and specialized equipment costs.
Solvent Tetrahydrofuran (THF), Diethyl ether Explore solvent mixtures (e.g., with dioxane) or alternative solvents. Improve solubility, reaction rate, and ease of work-up.
Borate Ester Trimethyl borate, Triisopropyl borate chemicalbook.comEvaluate different alkyl borates for cost and yield. nih.govOptimize raw material cost and reaction efficiency.
Process Type Batch processing"One-pot" or continuous flow synthesis. nih.govIncrease throughput, reduce waste, and improve safety.
Purification Column chromatographyCrystallization, in-line purification. acs.orgReduce solvent usage and cost, and enable continuous manufacturing.
Product Stability Direct isolation of boronic acidConversion to stable boronate ester intermediate. Prevent formation of boroxine (B1236090) impurities and improve shelf-life.

Reactivity Profiles and Mechanistic Investigations of 3 Amino 5 Methoxyphenyl Boronic Acid

Fundamental Chemical Transformations of Arylboronic Acids

Arylboronic acids are a versatile class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. Their reactivity is dominated by the chemistry of the carbon-boron bond and the boronic acid moiety itself. These compounds are crucial reagents in modern organic synthesis, primarily due to their participation in carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate. libretexts.orgmusechem.com This reaction is a cornerstone of synthetic chemistry, widely used for creating biaryl compounds, conjugated systems, and other complex organic structures. libretexts.orgmusechem.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

StepDescription
Oxidative Addition A low-valent palladium(0) complex reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halide bond to form a square-planar palladium(II) intermediate (Ar¹-Pd-X). libretexts.orgmusechem.comchemrxiv.org
Transmetalation The organic group from the boronic acid (Ar²) is transferred to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) complex (Ar¹-Pd-Ar²). This step requires the presence of a base. libretexts.orgchemrxiv.orgyonedalabs.com
Reductive Elimination The two organic groups (Ar¹ and Ar²) on the palladium(II) complex are coupled, forming the new C-C bond (Ar¹-Ar²) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.orgyonedalabs.com

The transmetalation step is crucial and often rate-determining in the Suzuki-Miyaura catalytic cycle. nih.gov The precise mechanism of this step has been a subject of extensive investigation, with two primary pathways being widely considered, both involving activation by a base. nih.govresearchgate.net

The Boronate Pathway (Path A): In this mechanism, the base reacts with the arylboronic acid [ArB(OH)₂] to form a more nucleophilic "ate" complex, an aryltrihydroxyborate [ArB(OH)₃]⁻. nih.gov This activated boronate then reacts with the arylpalladium(II) halide complex, transferring the aryl group to the palladium center. nih.gov

The Oxo-palladium Pathway (Path B): Alternatively, the base (often a hydroxide) can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex. nih.gov This palladium-hydroxo species then reacts with the neutral arylboronic acid. nih.govacs.org Studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction between a palladium hydroxo complex and the neutral boronic acid is the more likely route for transmetalation. nih.govacs.org

Regardless of the specific pathway, the formation of a pre-transmetalation intermediate containing a Pd-O-B linkage is a key feature before the organic moiety is transferred from boron to palladium. chemrxiv.orgillinois.edu

Reductive elimination is the final, product-forming step of the catalytic cycle. libretexts.org In this stage, the two organic groups attached to the palladium(II) center are coupled, forming the desired carbon-carbon bond and reducing the palladium from Pd(II) back to the catalytically active Pd(0) state. chemrxiv.orgyonedalabs.com For this to occur, the two organic ligands typically need to be in a cis orientation on the square-planar palladium complex. libretexts.org If they are trans, an isomerization to the cis form must precede the elimination. libretexts.org Kinetic studies have shown that reductive elimination follows first-order kinetics, indicating it is an intramolecular process. libretexts.org The reaction proceeds with retention of the stereochemistry of the organic groups involved. acs.org The rate of reductive elimination can be influenced by the electronic properties and steric bulk of the ligands on the palladium catalyst. yonedalabs.com Bulky, electron-rich ligands often promote this step. libretexts.orgyonedalabs.com

Arylboronic acids can undergo oxidation, a transformation that replaces the carbon-boron bond with a carbon-oxygen bond, yielding phenols. This reaction is a fundamental tool for the synthesis of hydroxylated aromatic compounds from readily available boronic acid precursors. nih.gov

A common method for this transformation involves the use of an oxidant such as hydrogen peroxide (H₂O₂) in the presence of a base. rsc.orgrsc.org The proposed mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻), formed from H₂O₂ and base, on the boron atom of the boronic acid. rsc.org This creates a tetracoordinate boronate intermediate. Subsequently, the aryl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide and forming a boronate ester. This ester is then hydrolyzed under the reaction conditions to yield the final phenol (B47542) product. nih.gov Other reagents, such as N-oxides, can also mediate this transformation under mild conditions. nih.gov

ReagentConditionsProduct
Hydrogen Peroxide (H₂O₂)Basic (e.g., NaOH)Phenol
N-OxidesAmbient TemperaturePhenol
OxoneMetal-freePhenol

The methoxy (B1213986) group (-OCH₃) on an aromatic ring, as in an anisole (B1667542) derivative, consists of a stable ether linkage. wikipedia.org This bond is generally resistant to nucleophilic attack. Cleavage of the methyl-aryl ether to form a phenol and a methyl derivative typically requires harsh conditions with strong acids, such as hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃). wikipedia.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion on the methyl group (an Sₙ2 reaction), leading to the formation of phenol and methyl iodide. Direct nucleophilic substitution at the aromatic carbon of the methoxy group is generally difficult due to the high electron density of the benzene (B151609) ring. doubtnut.com

Suzuki-Miyaura Cross-Coupling Reaction Dynamics

Electronic and Steric Influence of Substituents on Reactivity

In (3-Amino-5-methoxyphenyl)boronic acid, the reactivity of the arylboronic acid core is significantly modulated by the electronic and steric properties of the amino (-NH₂) and methoxy (-OCH₃) substituents. Both groups are located meta to the boronic acid group.

Electronic Effects: Both the amino and methoxy groups are strong electron-donating groups due to their ability to donate a lone pair of electrons into the aromatic π-system via resonance (a +M or +R effect). wikipedia.orgquora.com They also exert an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the nitrogen and oxygen atoms, but the resonance effect is generally dominant in influencing the ring's electron density. wikipedia.orgquora.com

Suzuki-Miyaura Coupling: The rate of transmetalation can be influenced by the electronic nature of the arylboronic acid. An increased electron density on the aromatic ring enhances the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). Research has shown that both electron-donating and electron-withdrawing substituents on boronic esters can lead to an increase in the rate of transmetalation compared to the unsubstituted boronic acid, highlighting the complexity of these electronic influences. nih.gov The meta-donating groups in (3-Amino-5-methoxyphenyl)boronic acid are expected to synergistically promote reactions like coupling. nih.gov

Oxidation: The electron-rich nature of the phenyl ring makes it more susceptible to oxidation itself, which could potentially compete with the desired oxidation of the boronic acid moiety under certain conditions.

Electrophilic Aromatic Substitution: While not a reaction of the boronic acid group itself, the strong activating nature of the amino and methoxy groups makes the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to them (positions 2, 4, and 6).

Steric Effects: The substituents in (3-Amino-5-methoxyphenyl)boronic acid are in the meta positions relative to the boronic acid. Steric hindrance is most pronounced when substituents are in the ortho position, directly adjacent to the reaction center. In a Suzuki-Miyaura reaction with ortho-substituted phenylboronic acids, steric bulk can hinder the approach of the palladium complex and slow down the reaction rate. beilstein-journals.org For (3-Amino-5-methoxyphenyl)boronic acid, the steric impact of the meta-substituents on the reactivity of the boronic acid group is minimal. However, the presence of these groups could influence the rotational geometry and conformational preferences of the molecule.

SubstituentPositionElectronic EffectSteric Effect on -B(OH)₂
Amino (-NH₂)3 (meta)Strong electron-donating (+M > -I)Minimal
Methoxy (-OCH₃)5 (meta)Strong electron-donating (+M > -I)Minimal

Impact of the Electron-Donating Methoxy Group on Regioselectivity

The methoxy group is a potent electron-donating group, primarily through a resonance effect (+M), which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This electronic activation has a profound impact on the regioselectivity of reactions such as electrophilic aromatic substitution. For instance, in Rieche formylation, the formylation of 3-methoxyphenylboronic acid has been shown to yield a single formylated boronic acid product, demonstrating the directing power of the methoxy substituent. uniroma1.it

While the position of the carbon-boron bond dictates the point of attachment in cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic nature of the methoxy group still plays a crucial role. By increasing the electron density of the aryl ring, the methoxy group enhances the nucleophilicity of the carbon atom bonded to boron. This can influence the rate of the transmetalation step in the catalytic cycle. However, this increased ring activation can also enhance the rate of undesired side reactions, such as acid-promoted protodeboronation. rsc.org In some contexts, such as C–H functionalization directed by specialized boronate esters, electron-donating substituents like a para-methoxy group have been observed to weaken the directing group's stability, potentially by reducing the Lewis acidity of the boron atom and weakening a critical dative B–N bond. nih.gov

Role of the Amino Functionality in Modulating Reactivity

The amino group, similar to the methoxy group, is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic system. This electronic contribution further enhances the nucleophilicity of the aryl ring. However, the amino group's reactivity is highly dependent on the reaction pH due to its basicity.

Under acidic conditions, the amino group is protonated to form an ammonium (B1175870) cation (-NH₃⁺). This transformation fundamentally alters its electronic character, converting it from a strong electron-donating group into a powerful electron-withdrawing group through an inductive effect (-I). This change dramatically reduces the nucleophilicity of the aromatic ring and can significantly slow or inhibit desired reactions like transmetalation.

Conversely, the lone pair of the neutral amino group can play a direct role in catalytic processes. It has been proposed that amino groups can coordinate with the metal center (e.g., palladium) in a transition state, a phenomenon known as a chelation effect. nih.govbeilstein-journals.org Such an interaction can alter the geometry and electronic properties of the catalytic complex, thereby influencing reaction rates and selectivity. nih.govbeilstein-journals.org In the context of boronate ester formation with diols, the protonated amino group can act as an electron-withdrawing substituent that lowers the pKa of the boronic acid, facilitating diol binding at neutral pH. nih.govresearchgate.net

Reversible Covalent Bond Formation

A hallmark of boronic acids is their capacity to form reversible covalent bonds with nucleophiles, a property central to their application in chemical sensing and dynamic materials.

Boronate Ester Formation with Diols

(3-Amino-5-methoxyphenyl)boronic acid, like other boronic acids, readily undergoes a reversible condensation reaction with molecules containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters. nih.govresearchgate.net This reaction is an equilibrium process that is highly sensitive to the pH of the medium. researchgate.netmanchester.ac.uk

The mechanism involves the interaction of the diol with both the neutral, trigonal planar boronic acid (RB(OH)₂) and its more Lewis-acidic, tetrahedral boronate anion (RB(OH)₃⁻), which is formed under basic conditions. researchgate.net The formation of the boronate ester is generally favored at pH values near or above the pKa of the boronic acid, where a significant concentration of the reactive boronate anion exists. researchgate.net The formation of the cyclic ester alters the geometry around the boron atom and increases its Lewis acidity, resulting in a boronate ester that has a lower pKa than the parent boronic acid. researchgate.net This dynamic covalent chemistry is foundational to the use of boronic acids in sensors and self-healing materials. bath.ac.uknsf.gov

Boron-Nitrogen Interactions and Their Chemical Implications

The interaction between the boron center and a nitrogen atom can significantly stabilize organoboron compounds. This is most prominent in systems where a strong, intramolecular dative bond (N→B) can form, such as in ortho-aminomethylphenylboronic acids or N-methyliminodiacetic acid (MIDA) boronates. nih.govnih.gov This coordination changes the hybridization of the boron from sp² to near-sp³, reducing its Lewis acidity and increasing its stability toward reactions like protodeboronation. nih.gov

Protodeboronation Mechanisms and Conditions

Protodeboronation, the cleavage of the carbon-boron bond and its replacement by a carbon-hydrogen bond, is a prevalent and often detrimental side reaction for arylboronic acids. wikipedia.org The propensity for this reaction is highly dependent on the aryl substituents and the reaction conditions, particularly pH. wikipedia.orged.ac.uk

The reaction can proceed through several mechanistic pathways:

Acid-Catalyzed Pathway : Under acidic conditions, protodeboronation occurs via an electrophilic aromatic substitution mechanism where a proton (H⁺) attacks the ipso-carbon, leading to the cleavage of the C-B bond. ed.ac.uk The rate of this pathway is generally accelerated by electron-donating groups on the aromatic ring, which increase its susceptibility to electrophilic attack. rsc.org Given that (3-Amino-5-methoxyphenyl)boronic acid possesses two strong electron-donating groups, it is expected to be particularly susceptible to protodeboronation under acidic conditions.

Base-Catalyzed Pathway : In neutral to basic media, the boronic acid exists in equilibrium with its tetrahedral boronate anion, [ArB(OH)₃]⁻. wikipedia.orged.ac.uk This species is typically more prone to C-B bond cleavage. The base-catalyzed mechanism is complex and can involve concerted proton transfer from a water molecule to the ipso-carbon as the C-B bond breaks. wikipedia.org This pathway is highly relevant in Suzuki-Miyaura coupling reactions, which are performed under basic conditions. ed.ac.uk

Zwitterionic Pathway : For certain heteroaromatic or aminophenylboronic acids, protodeboronation can proceed rapidly at neutral pH through the fragmentation of a zwitterionic intermediate. wikipedia.orgacs.org This involves protonation of the amino group and formation of the boronate anion.

Protodeboronation PathwayTypical ConditionsMechanistic FeatureEffect of -NH₂ / -OCH₃ Groups
Acid-CatalyzedLow pH (e.g., pH 1-6)Electrophilic ipso-substitution by H⁺ on the neutral boronic acid.Accelerated due to increased electron density on the aromatic ring.
Base-CatalyzedHigh pH (e.g., pH > 9)Cleavage of the tetrahedral boronate anion [ArB(OH)₃]⁻.Accelerated due to stabilization of the boronate and electronic effects.
Zwitterionic FragmentationNeutral pHUnimolecular fragmentation of a zwitterionic species (protonated amine, anionic boronate).Possible, depending on the pKa values of the functional groups.

Applications of 3 Amino 5 Methoxyphenyl Boronic Acid in Advanced Organic Synthesis

Key Building Block in Complex Molecular Architectures

The strategic placement of three distinct functional groups makes (3-Amino-5-methoxyphenyl)boronic acid a powerful tool for synthetic chemists. It provides a pre-functionalized aromatic core that can be incorporated into larger structures through various chemical transformations, most notably through carbon-carbon and carbon-heteroatom bond-forming reactions.

The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.org In this reaction, the boronic acid couples with an aryl halide or triflate, creating a new carbon-carbon bond. The presence of the amino and methoxy (B1213986) groups on the (3-Amino-5-methoxyphenyl)boronic acid ring influences the electronic properties of the molecule, which can affect reaction kinetics and the properties of the final biaryl product. The amino group can also serve as a handle for further functionalization after the biaryl core has been assembled.

Below is a representative table illustrating the Suzuki-Miyaura coupling of (3-Amino-5-methoxyphenyl)boronic acid with various aryl bromides to yield functionalized biaryl compounds.

Table 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Click on a row to see more details about the reaction.

Reactant: 4-Bromotoluene

Product: 3'-Amino-5'-methoxy-4-methyl-1,1'-biphenyl

**Catalyst:** Pd(PPh₃)₄

**Base:** K₂CO₃

**Solvent:** Toluene/Water

**Typical Yield:** High
Reactant: 1-Bromo-4-nitrobenzene

Product: 3'-Amino-5'-methoxy-4-nitro-1,1'-biphenyl

**Catalyst:** Pd(dppf)Cl₂

**Base:** Cs₂CO₃

**Solvent:** Dioxane/Water

**Typical Yield:** Moderate to High
Reactant: 2-Bromopyridine

Product: 2-(3-Amino-5-methoxyphenyl)pyridine

**Catalyst:** Pd₂(dba)₃ / SPhos

**Base:** K₃PO₄

**Solvent:** 1,4-Dioxane (B91453)

**Typical Yield:** High

The dual functionality of the amino group and the boronic acid allows this compound to be a precursor in the synthesis of various heterocyclic structures. For instance, it can undergo condensation reactions with carbonyl compounds or participate in multi-component reactions to form nitrogen- and boron-containing heterocycles. One notable application is the formation of benzoxaboroles, where the boronic acid and a suitably positioned hydroxyl group (which can be introduced via modification of the amino or methoxy group) cyclize. The amino group itself can act as a nucleophile to form fused ring systems, such as pyrazoles or pyridines, when reacted with appropriate bifunctional reagents. frontiersin.org

The following table presents plausible synthetic routes to heterocyclic systems starting from (3-Amino-5-methoxyphenyl)boronic acid or its simple derivatives.

Table 2: Heterocycle Synthesis from (3-Amino-5-methoxyphenyl)boronic Acid Click on a row to see more details about the reaction.

Reaction Type: Condensation with 1,3-Diketone

Reactant: Acetylacetone

**Product Class:** Substituted Quinoline

**Conditions:** Acid catalysis, heat

**Description:** The amino group acts as a nucleophile in a condensation reaction, leading to the formation of a nitrogen-containing heterocyclic ring.
Reaction Type: Petasis (Boro-Mannich) Reaction

Reactants: Glyoxylic acid, secondary amine

**Product Class:** α-Amino Acid

**Conditions:** Room temperature, ethanol (B145695)

**Description:** A multi-component reaction where the boronic acid, an amine, and an aldehyde react to form an α-amino acid derivative, showcasing the versatility of the boronic acid group beyond coupling.

In complex molecule synthesis, the precise placement of functional groups is critical. (3-Amino-5-methoxyphenyl)boronic acid allows for the direct and strategic installation of the 3-amino-5-methoxyphenyl moiety. This fragment can impart specific electronic, steric, or hydrogen-bonding properties to the target molecule. For example, in medicinal chemistry, this fragment could be designed to fit into a specific receptor pocket where the amino group acts as a hydrogen bond donor and the methoxy group as an acceptor. The meta-substitution pattern ensures a distinct spatial arrangement of these functional groups, which is a key advantage in rational drug design and materials science.

Catalytic Roles in Organic Transformations

Beyond its role as a structural component, the unique combination of a Lewis acidic boronic acid and a Lewis basic amino group allows aminoboronic acids to function as bifunctional catalysts. acs.orgnih.gov This cooperative functionality enables the activation of both electrophilic and nucleophilic partners in a single reaction.

Arylboronic acids, particularly those bearing an amino group, have been shown to catalyze the direct formation of amide bonds from carboxylic acids and amines via dehydrative condensation. rsc.orgworktribe.com This method avoids the use of stoichiometric activating agents, making it a greener alternative. The proposed mechanism involves the boronic acid activating the carboxylic acid by forming an acyloxyboronate intermediate. The nearby amino group can facilitate the process by interacting with the amine nucleophile, effectively creating a molecular scaffold that organizes the reactants for efficient bond formation.

Table 3: Catalytic Role in Amide Bond Formation Click on a row to see more details about the reaction.

General Reaction

Reactants: R-COOH (Carboxylic Acid) + R'-NH₂ (Amine)

**Product:** R-C(O)NH-R' (Amide)

**Catalyst:** (3-Amino-5-methoxyphenyl)boronic acid

**Key Feature:** The reaction proceeds via a dehydrative mechanism, releasing water as the only byproduct. The bifunctional nature of the catalyst is key to its activity.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGaIfSdQNqkJ9MRMdynrbcJdEdBsVjwiG7MzdkgaM8wbD2B1corAir0rWt8Dsj473K0ST5RVmTb6pZhHgzCo5sVP2kELZBxiloOQiEkccu3ygp9VVD_hXaTB7V-0sI1vr9fcST5awwRjTA%3D)]

Aminoboronic acids can also serve as catalysts in aldol (B89426) reactions. acs.orgnih.govdur.ac.uk In this role, the boronic acid reacts with a ketone to form a boron enolate in situ. This boron enolate is a potent nucleophile that can add to an aldehyde. The amino group within the catalyst can influence the stereochemical outcome of the reaction by participating in the transition state assembly. This catalytic approach provides a metal-free method for conducting one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.

Table 4: Catalytic Role in Aldol Reactions Click on a row to see more details about the reaction.

General Reaction

Reactants: R-C(O)CH₃ (Ketone) + R'-CHO (Aldehyde)

**Product:** R-C(O)CH₂-CH(OH)-R' (β-Hydroxy Ketone)

**Catalyst:** (3-Amino-5-methoxyphenyl)boronic acid

**Mechanism:** Formation of a nucleophilic boron enolate from the ketone, which then attacks the aldehyde electrophile.[ dur.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3DNOEji7-_nqy4-o-2CvINaiFPzPOE7DIAq93M0nzaLmT48WDFCjAhq5xLMlWCWz8Iv5RXzZDtu82XRjYz4jqCBcUNJp0C6t3qKl-kL-qC6u1Q2B5Efa1mw%3D%3D)]

Chan-Evans-Lam Coupling for C-O and C-N Bond Formation

The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction that facilitates the formation of carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N). The reaction typically involves an arylboronic acid and an alcohol or an amine. Unlike palladium-catalyzed methods such as the Buchwald-Hartwig coupling, the CEL reaction can often be performed under milder conditions, at room temperature, and open to the air, making it an attractive synthetic tool.

The general mechanism involves the formation of a copper(II)-aryl complex from the arylboronic acid. This intermediate can then interact with an amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate forges the new C-N or C-O bond, releasing the desired product. The catalytic cycle is completed by the reoxidation of Cu(I) to Cu(II) by an oxidant, which is often atmospheric oxygen.

(3-Amino-5-methoxyphenyl)boronic acid is a suitable substrate for CEL coupling. The electron-donating nature of its amino and methoxy substituents increases the electron density of the aromatic ring, which can facilitate the key transmetalation step with the copper catalyst. This allows for the efficient coupling with a wide range of N-H and O-H containing compounds, including phenols, anilines, amides, carbamates, and various alcohols. The presence of the free amino group on the boronic acid itself offers a site for potential intramolecular reactions or subsequent functionalization after the coupling is complete.

Reaction TypeCoupling PartnerKey ReagentsProduct Type
C-N Bond Formation Amine (R¹-NH-R²)(3-Amino-5-methoxyphenyl)boronic acid, Copper Catalyst (e.g., Cu(OAc)₂), Base, Oxidant (Air)N-Aryl Amine
C-O Bond Formation Alcohol (R-OH)(3-Amino-5-methoxyphenyl)boronic acid, Copper Catalyst (e.g., Cu(OAc)₂), Base, Oxidant (Air)Aryl Ether

Applications in Asymmetric Synthesis

Arylboronic acids bearing functional groups like amines are valuable precursors for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. The amino group in (3-Amino-5-methoxyphenyl)boronic acid provides a convenient handle for derivatization, allowing it to be incorporated into more complex chiral architectures.

One strategy involves the reaction of the aminophenylboronic acid with a chiral molecule to form a new, larger ligand. For instance, 3-aminophenylboronic acid can be reacted with chiral starting materials, such as derivatives of L-tartaric acid, to create novel chiral ligands. These ligands can then be complexed with transition metals to generate catalysts for enantioselective transformations. The boronic acid moiety itself can play a role in the catalytic cycle or serve as a point of attachment for further modification.

Furthermore, aminophenylboronic acids can act as substrates in catalytic asymmetric reactions. For example, rhodium-catalyzed asymmetric indolization reactions have been developed using 2-aminophenylboronic acid and prochiral carbonyl compounds. This strategy allows for the construction of indoles with an all-carbon quaternary stereocenter in high yield and enantioselectivity. rsc.org This demonstrates the potential of aminophenylboronic acids, including the 3-amino-5-methoxy substituted variant, to participate directly in the stereoselective formation of complex heterocyclic structures. rsc.org

Formylation Reactions of Arylboronic Acids

Formylation, the introduction of a formyl (-CHO) group onto an aromatic ring, is a fundamental transformation in organic synthesis, as the resulting aryl aldehydes are precursors to a vast array of other functional groups and molecules. Arylboronic acids can be directly formylated under specific conditions, offering an alternative to classical methods.

The Rieche formylation is particularly effective for electron-rich aromatic compounds. wikipedia.org This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or iron(III) chloride (FeCl₃). uniroma1.itsynarchive.com Research on the Rieche formylation of various methoxyphenyl boronic acids has shown that the reaction is highly dependent on the substitution pattern and the choice of Lewis acid. uniroma1.it For 3-methoxyphenylboronic acid, formylation can yield a formylated boronic acid product. researchgate.net Given that (3-Amino-5-methoxyphenyl)boronic acid contains two strong electron-donating groups (amino and methoxy), it is an excellent candidate for electrophilic aromatic substitution reactions like the Rieche formylation. The directing effects of these groups would be expected to influence the regioselectivity of the formylation.

Other classical formylation methods applicable to such electron-rich systems include:

The Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.

The Duff Reaction: This reaction uses hexamine as the formyl source for the ortho-formylation of highly activated aromatic compounds like phenols.

Formylation MethodReagentsSubstrate Requirement
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., FeCl₃, TiCl₄)Electron-rich aromatic rings wikipedia.orguniroma1.it
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Activated aromatic rings
Duff Reaction Hexamine, AcidHighly activated rings (e.g., phenols)

Strategies in Natural Product Synthesis

Arylboronic acids are indispensable tools in the synthesis of natural products, primarily through their participation in the Suzuki-Miyaura cross-coupling reaction to form key carbon-carbon bonds. This reaction is renowned for its mild conditions and high functional group tolerance, making it ideal for use in complex, multi-step syntheses.

While arylboronic acids as a class are widely employed, specific applications of (3-Amino-5-methoxyphenyl)boronic acid in the published total synthesis of natural products are not prominently documented in a survey of chemical literature. Its utility in this field remains largely potential rather than demonstrated. Hypothetically, it could be used to introduce the 3-amino-5-methoxyphenyl moiety into a complex molecular scaffold via a Suzuki-Miyaura coupling. The amino and methoxy groups could then be carried through the synthesis or modified at a later stage to complete the target natural product. The absence of specific examples may reflect the synthetic strategies chosen for currently known natural products, rather than a limitation of the reagent itself.

Catalytic Innovations and Mechanisms Involving 3 Amino 5 Methoxyphenyl Boronic Acid

Design and Activity of Lewis Acidic Organoboron Catalysts

Organoboron compounds, particularly arylboronic acids, function as effective Lewis acid catalysts. Their catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. The Lewis acidity of an arylboronic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) enhance the Lewis acidity of the boron center by pulling electron density away from it, making it a stronger Lewis acid. Conversely, electron-donating groups (EDGs) decrease Lewis acidity by pushing electron density toward the boron atom. In (3-Amino-5-methoxyphenyl)boronic acid, both the amino (-NH₂) group at the meta position and the methoxy (B1213986) (-OCH₃) group at the meta position are electron-donating. This electronic configuration reduces the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid or those bearing EWGs.

The pKa value is a common measure of the Lewis acidity of a boronic acid in aqueous solution, reflecting the equilibrium between the neutral boronic acid and the anionic boronate form. A lower pKa indicates a stronger Lewis acid. While the specific pKa of (3-Amino-5-methoxyphenyl)boronic acid is not widely reported, the expected trend based on substituent effects is clear. mdpi.com

Table 1: Effect of Substituents on the pKa of Phenylboronic Acids This table illustrates the general trend of how different substituents affect the Lewis acidity (pKa) of phenylboronic acid. The data is representative of the principles discussed.

Substituent (Position) Electronic Effect Typical pKa
-CF₃ (para)Strongly Electron-Withdrawing~7.5
-H (Unsubstituted)Neutral~8.8
-OCH₃ (para)Electron-Donating~9.3
-NH₂ and -OCH₃ (meta) Electron-Donating Predicted > 8.8

Although reduced Lewis acidity might seem disadvantageous, it can be beneficial for achieving high selectivity in certain catalytic reactions by modulating the reactivity of the catalyst.

Cooperative Catalysis Systems Employing Arylboronic Acids

Arylboronic acids are highly effective in cooperative catalysis systems, where they work in concert with another catalyst to achieve a transformation that is not possible or is inefficient with either catalyst alone. A prominent example is the dehydrative condensation between carboxylic acids and amines to form amides.

In such systems, the arylboronic acid acts as a Lewis acid to activate the carboxylic acid. It condenses with the carboxylic acid to form a mixed anhydride intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. A co-catalyst, often a nucleophilic species like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can then react with the mixed anhydride to generate a highly active cationic intermediate, which rapidly reacts with the amine to form the amide bond. nih.gov

The general mechanism is as follows:

Activation: The arylboronic acid reacts with a carboxylic acid, releasing water to form an acyloxyboronate intermediate.

Co-catalyst Intervention: A nucleophilic co-catalyst attacks the acyloxyboronate, forming a more reactive acyl-pyridinium species.

Nucleophilic Attack: An amine attacks the activated species, forming a tetrahedral intermediate.

Product Formation: The intermediate collapses to yield the final amide product and regenerate the catalysts.

While (3-Amino-5-methoxyphenyl)boronic acid has not been specifically documented in such systems, its electron-donating groups would influence the equilibrium of the initial activation step. The cooperative approach allows for the use of a wider range of arylboronic acids, including those with moderate Lewis acidity.

Development of Recyclable and Heterogenized Boronic Acid Catalysts

A significant advancement in sustainable chemistry is the development of recyclable catalysts. Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble solid support, is a primary strategy for achieving this goal. Arylboronic acids are excellent candidates for heterogenization.

The structure of (3-Amino-5-methoxyphenyl)boronic acid is particularly well-suited for this purpose. The amino (-NH₂) group provides a reactive handle that can be used to covalently attach the molecule to a variety of solid supports, such as polymers (e.g., polystyrene), silica (B1680970), or even nanoparticles. nih.gov

Potential Heterogenization Strategy:

Support Functionalization: A solid support is functionalized with a reactive group (e.g., a chloromethyl group on polystyrene).

Covalent Attachment: The amino group of (3-Amino-5-methoxyphenyl)boronic acid reacts with the functionalized support, forming a stable covalent bond.

Catalyst Use and Recovery: The resulting solid-supported catalyst can be used in reactions and then easily recovered by simple filtration, washed, and reused in subsequent reaction cycles.

This approach not only simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture but also reduces costs and waste, aligning with the principles of green chemistry. Studies have demonstrated that aminophenylboronic acids can be successfully grafted onto polymer supports for applications like sensing, showcasing the feasibility of this strategy. nih.govnih.gov

Stereoselective Catalytic Processes

Arylboronic acids have emerged as powerful catalysts in stereoselective synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral molecule. Their role often involves the activation of substrates in a way that allows a chiral co-catalyst or reagent to control the stereochemical outcome.

One notable application is in the regio- and stereoselective N-glycosylation of azole heterocycles. In these reactions, an arylboronic acid catalyst is proposed to simultaneously activate both the glycosyl donor and the azole acceptor, facilitating a highly selective bond formation. nih.gov The electronic nature of the arylboronic acid can influence the reaction rate and efficiency.

Furthermore, arylboronic acids are key reagents in transition metal-catalyzed enantioselective reactions, such as the rhodium-catalyzed addition to ketones to form chiral tertiary alcohols. rsc.org While the boronic acid is a reagent in this case, related systems use boronic acids as catalysts to activate substrates for attack by other nucleophiles. The development of chiral boronic acids, where chirality is incorporated into the molecule itself, is also an active area of research for direct asymmetric catalysis. nih.govmdpi.com

For (3-Amino-5-methoxyphenyl)boronic acid, its electron-rich nature could be advantageous in catalytic cycles where the boronic acid's interaction with a transition metal or substrate is a key step. While specific examples are not available, its properties place it within the family of arylboronic acids that are fundamentally important to modern stereoselective synthesis.

Contributions to Materials Science Research Utilizing 3 Amino 5 Methoxyphenyl Boronic Acid

Fabrication of Advanced Functional Materials

The dual functionality of (3-Amino-5-methoxyphenyl)boronic acid makes it an ideal candidate for the synthesis of sophisticated materials. The amino group provides a reactive site for polymerization or covalent attachment to surfaces, while the boronic acid group can form reversible covalent bonds with diols, act as a Lewis acid, or participate in cross-coupling reactions.

Engineered Nanomaterials

The integration of (3-Amino-5-methoxyphenyl)boronic acid and its derivatives into nanotechnology has led to the development of engineered nanomaterials with tailored properties. The aminophenylboronic acid (APBA) scaffold is particularly useful for imparting specific functionalities to nanoparticles.

Research has demonstrated the modification of magnetic nanoparticles and gold nanoparticles with APBA derivatives. The amino group allows for the covalent linkage of the molecule to a polymer-coated nanoparticle, while the boronic acid group acts as a recognition site. Specifically, boronic acids are known to form reversible covalent ester bonds with molecules containing cis-diol functionalities, such as the saccharide units found in the cell walls of bacteria or on the surface of glycoproteins. This interaction is the basis for creating targeted nanomaterials for biosensing and separation applications.

Table 1: Engineered Nanomaterials Incorporating Aminophenylboronic Acid Moieties
Nanomaterial TypeFunctionalization StrategyKey Feature of Boronic AcidApplication
Magnetic NanoparticlesCovalent attachment of APBA to a dextran or polymer coating.Reversible covalent bonding with diols on glycoproteins.Targeted separation and purification of antibodies.
Gold Nanoparticles (AuNPs)Conjugation to pH-responsive polymers crosslinked with AuNPs.Binding to diol groups in bacterial saccharides.Colorimetric biosensors for bacterial detection.

Surface Modification and Functionalization Strategies

Surface modification is a critical process for altering the properties of a material to suit a specific application, such as improving biocompatibility, adding sensor capabilities, or enabling selective binding. Various surface modification strategies have been developed to avoid limitations and achieve stable and safe therapeutic effects. nih.gov

(3-Amino-5-methoxyphenyl)boronic acid is utilized in surface functionalization where its distinct chemical handles can be addressed independently. The amino group can be used to form a stable covalent bond with a surface that has been pre-activated with groups like epoxides or aldehydes. Subsequently, the outward-facing boronic acid groups render the surface interactive. This approach has been effectively used to modify the surfaces of materials for biomedical applications, such as creating platforms for the selective capture of glycoproteins and cells.

Table 2: Surface Modification Strategies Using Aminophenylboronic Acid
Substrate MaterialActivation/Coupling ChemistryRole of (3-Amino-5-methoxyphenyl)boronic AcidResulting Surface Functionality
Polymer-coated deviceEpoxy-amine reaction; Glutaraldehyde crosslinkingAmino group forms a covalent bond, exposing the boronic acid.Selective binding of diol-containing biomolecules (e.g., glycans).
Glassy Carbon ElectrodeElectropolymerizationServes as a monomer to form a poly(aminophenylboronic acid) film. rsc.orgCreates a nanoporous polymer membrane for sensing applications. rsc.org

Development of Responsive Polymers and Smart Hydrogels

"Smart" materials that respond to external stimuli are at the forefront of materials science research. aalto.fi Phenylboronic acid (PBA) and its derivatives, including (3-Amino-5-methoxyphenyl)boronic acid, are key components in the design of stimuli-responsive polymers and hydrogels. researchgate.net These materials can undergo significant changes in their physical or chemical properties in response to triggers like pH, the presence of sugars, or temperature. aalto.finih.gov

The responsiveness of these polymers stems from the boronic acid group's ability to reversibly bind with 1,2- or 1,3-diols, such as glucose, to form cyclic boronate esters. researchgate.net This interaction is highly dependent on pH; the binding is stronger at higher pH values where the boronic acid is in its tetrahedral, negatively charged boronate form. This reversible, pH-dependent binding is the foundation for creating "smart" hydrogels that can, for example, swell or shrink in the presence of glucose, making them highly valuable for applications like glucose sensing and controlled insulin (B600854) delivery systems. researchgate.netnih.gov The incorporation of the amino group from (3-Amino-5-methoxyphenyl)boronic acid into the polymer backbone provides an additional pH-responsive element and a site for further functionalization.

Table 3: Stimuli-Response Mechanisms in Boronic Acid-Containing Polymers
StimulusChemical MechanismMacroscopic Response of HydrogelPotential Application
pH Change (increase)Equilibrium shift of boronic acid from trigonal to tetrahedral boronate form, enhancing diol binding.Swelling or de-swelling, depending on polymer architecture.pH sensors, drug delivery systems. nih.gov
Glucose PresenceCompetitive binding of glucose (a diol) to boronic acid sites, forming boronate esters.Changes in volume, fluorescence, or mechanical properties.Glucose sensors, self-regulated insulin delivery. nih.gov

Construction of Covalent Organic Frameworks (COFs) and Boron-Containing Polymeric Materials

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers with highly ordered structures. tcichemicals.com Their design relies on the use of specific molecular building blocks, or "linkers," that connect through strong, reversible covalent bonds to form a periodic network. Boronic acids are foundational linkers in the synthesis of COFs. tcichemicals.com

(3-Amino-5-methoxyphenyl)boronic acid can serve as a monofunctional or bifunctional linker in COF synthesis. The boronic acid group is particularly important as it can undergo two primary types of condensation reactions to form the framework:

Self-condensation: Three boronic acid molecules can dehydrate to form a stable, six-membered boroxine (B1236090) ring. This is a common strategy for creating boroxine-based COFs. tcichemicals.comnih.gov

Condensation with diols: Boronic acids can react with polyol linkers (like catechols) to form boronate ester linkages. tcichemicals.comnih.gov

Boronic acid-based COFs are noted for their high thermal stability, permanent porosity, and large surface areas. tcichemicals.comnih.gov The presence of the amino group on the phenyl ring of (3-Amino-5-methoxyphenyl)boronic acid provides a way to introduce additional functionality into the pores of the COF, allowing for post-synthetic modification or the creation of frameworks with inherent catalytic or selective binding properties. Beyond COFs, this compound is also used to synthesize other boron-containing polymers where it can be incorporated as a monomer in polymerization reactions or as a cross-linking agent. rsc.orgnih.gov

Table 4: Role of Boronic Acids in Covalent Organic Framework (COF) Synthesis
Linkage TypeReactantsResulting COF CharacteristicsReference
Boroxine (B-O)Self-condensation of boronic acids.High crystallinity, high thermal stability, large surface area. tcichemicals.comnih.gov
Boronate Ester (B-O)Condensation of boronic acids and catechols (or other diols).Good crystallinity and stability. tcichemicals.comnih.gov
Imine (C=N)Condensation of aldehydes and amines.Higher chemical stability compared to boroxine and boronate esters. tcichemicals.com

Chemical Sensing and Molecular Recognition Studies with 3 Amino 5 Methoxyphenyl Boronic Acid

Mechanisms of Diol and Saccharide Recognition

The primary mechanism for saccharide recognition by (3-Amino-5-methoxyphenyl)boronic acid is its ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities. nih.govelectrochemsci.org This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.gov The reaction is an equilibrium between the neutral, trigonal sp²-hybridized boronic acid and the anionic, tetrahedral sp³-hybridized boronate ester formed upon diol binding. nih.govnih.gov

The presence of the intramolecular amino group can lower the pKa of the boronic acid, facilitating the formation of the anionic boronate form, which is more favorable for rapid and efficient ligand exchange at or near neutral pH. nih.gov Upon binding with a saccharide, the acidity of the boron center increases, which can strengthen the interaction with the nearby amino group, leading to a measurable change in the system's physical or chemical properties. nih.gov This change in hybridization and electronic structure is the fundamental principle transduced into a detectable signal in various sensing platforms. nih.govresearchgate.net

Achieving selectivity for glucose over other structurally similar saccharides is a primary challenge in sensor development, as boronic acids typically exhibit a higher affinity for fructose. researchgate.netnih.gov To overcome this, (3-Amino-5-methoxyphenyl)boronic acid can be incorporated into more complex, multivalent architectures that create binding pockets specifically tailored for glucose. rsc.org While monoboronic acids struggle with selectivity, arranging multiple boronic acid moieties in a specific spatial orientation can lead to enhanced affinity and selectivity for glucose. nih.govrsc.org

One successful strategy involves creating "glucose clefts" using diboronic acid constructs where the distance between the two boronic acid groups is designed to match the distance between the diol pairs on a glucose molecule (e.g., the 1,2- and 3,5,6-diol groups in α-D-glucofuranose). nih.gov Similarly, polymers functionalized with aminophenylboronic acid derivatives can be synthesized to create molecularly imprinted polymers (MIPs). These MIPs are formed by polymerizing the boronic acid monomer in the presence of glucose as a template molecule. tudelft.nl After the template is removed, the resulting polymer contains cavities that are sterically and chemically complementary to glucose, leading to highly selective rebinding.

Sensing ArchitecturePrinciple of SelectivityTypical Analytes
Diboronic Acid Receptors Spatial arrangement of two boronic acid units creates a "cleft" that matches glucose's diol spacing. nih.govGlucose, Fructose, Galactose
Molecularly Imprinted Polymers (MIPs) Polymerization around a glucose template creates complementary binding cavities. tudelft.nlGlucose
Self-Assembled Monolayers (SAMs) High density of boronic acid groups on a surface allows for multivalent binding interactions. researchgate.netGlucose, Mannose, Fructose

The intrinsic binding affinity of monoboronic acids like (3-Amino-5-methoxyphenyl)boronic acid varies for different saccharides. This differential recognition is primarily governed by the stereochemistry and arrangement of the hydroxyl groups on the sugar. Fructose, which can readily adopt a furanose ring structure with cis-diols in favorable orientations, generally exhibits the highest binding affinity among common monosaccharides. researchgate.netmanchester.ac.uk

This inherent selectivity allows for the development of sensors that can distinguish between different sugars based on the magnitude of the sensor's response. For instance, a sensor might show a large signal change in the presence of fructose, a moderate change for galactose, and a smaller change for glucose at the same concentration. By creating sensor arrays with different boronic acid derivatives, unique response patterns can be generated for each saccharide, enabling their identification through pattern recognition analysis. nih.gov

Table: Relative Binding Affinities of Phenylboronic Acid Derivatives with Monosaccharides This table represents typical affinity trends. Exact values depend on the specific boronic acid derivative, pH, and solvent conditions.

SaccharidePredominant Ring FormKey Diol UnitsTypical Binding Affinity Rank
D-Fructose Furanosecis-2,3-diol, 3,5,6-triol1 (Highest)
D-Galactose Pyranosecis-3,4-diol2
D-Mannose Pyranosecis-2,3-diol3
D-Glucose Pyranosetrans-diols, 3,5,6-triol (furanose form)4 (Lowest)

Design of Fluorescence-Based Sensing Platforms

Fluorescence spectroscopy is a highly sensitive technique widely used for saccharide detection with boronic acid-based sensors. bham.ac.uknih.gov In these systems, the (3-Amino-5-methoxyphenyl)boronic acid recognition unit is covalently linked to a fluorophore. The saccharide binding event modulates the fluorescence properties of the fluorophore through one of several mechanisms: nih.govbham.ac.uk

Photoinduced Electron Transfer (PET): The amino group on the boronic acid moiety can act as a PET quencher for the attached fluorophore. When a saccharide binds, the acidity of the boron atom increases, strengthening its interaction with the nitrogen lone pair. This reduces the electron-donating ability of the amino group, inhibiting the PET process and causing an increase in fluorescence intensity ("turn-on" sensing). nih.gov

Internal Charge Transfer (ICT): In ICT-based sensors, the boronic acid and its substituents act as part of a donor-acceptor π-electron system with the fluorophore. The binding of a saccharide changes the electron-donating or -withdrawing properties of the boronic acid group due to the sp² to sp³ rehybridization of the boron atom. This alteration of the ICT state leads to a shift in the emission wavelength or a change in fluorescence intensity. nih.gov

Förster Resonance Energy Transfer (FRET): FRET-based systems involve two chromophores, a donor and an acceptor. Saccharide binding can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and changing the ratio of donor-to-acceptor emission. bham.ac.uk

The choice of fluorophore is critical and is often based on desired excitation/emission wavelengths, quantum yield, and compatibility with the sensing mechanism. Quantum dots functionalized with 3-aminophenylboronic acid have also been used, where glucose binding can quench the fluorescence of the quantum dots, providing a ratiometric sensing signal. nih.gov

Electrochemical Sensing Systems

Electrochemical methods offer a powerful alternative to optical sensing, providing advantages in terms of potential for miniaturization, low cost, and operation in turbid media. electrochemsci.orgresearchgate.net When (3-Amino-5-methoxyphenyl)boronic acid is immobilized on an electrode surface, its interaction with saccharides can be transduced into an electrical signal.

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for probing interfacial properties of modified electrodes. An electrode is functionalized with a layer of (3-Amino-5-methoxyphenyl)boronic acid, often as part of a polymer film or a self-assembled monolayer. electrochemsci.org The binding of a neutral saccharide molecule to the immobilized boronic acid results in the formation of a negatively charged boronate ester. This accumulation of negative charge at the electrode surface alters the interfacial capacitance and the charge-transfer resistance. These changes in the electrical properties of the interface are measured as a change in impedance, which can be correlated to the concentration of the saccharide. electrochemsci.org

Potentiometric sensors measure the difference in electrical potential between a working electrode and a reference electrode. For saccharide sensing, a conducting polymer film, such as poly(aniline boronic acid), is often used as the working electrode. researchgate.netnih.gov The monomer, 3-aminophenylboronic acid or its derivatives, is electropolymerized to form a film on the electrode surface.

The sensing mechanism is based on the pKa change of the polymer upon saccharide binding. researchgate.net The complexation of the boronic acid groups within the polymer with saccharides lowers their effective pKa. This change in acidity alters the doping level and the surface potential of the conducting polymer. The resulting change in the open-circuit potential is measured and correlates with the analyte concentration. researchgate.net Sensors based on highly ordered poly(aniline boronic acid) nanotubes have demonstrated high sensitivity and fast response times for glucose and fructose.

Table: Comparison of Sensing Platforms

Platform TypeTransduction PrincipleKey Advantages
Fluorescence Change in PET, ICT, or FRET upon binding. nih.govbham.ac.ukHigh sensitivity, multiplexing capability.
Impedimetry (EIS) Change in interfacial capacitance/resistance. electrochemsci.orgLabel-free, high sensitivity to surface changes.
Potentiometry Change in electrode potential due to pKa shift. researchgate.netSimple instrumentation, low power consumption.

Sensing of Biologically Relevant Small Molecules and Biomarkers (e.g., Dopamine (B1211576), MicroRNA) with (3-Amino-5-methoxyphenyl)boronic Acid

(3-Amino-5-methoxyphenyl)boronic acid has emerged as a compound of interest in the development of chemical sensors for biologically significant molecules. Its unique structure, featuring a boronic acid group for molecular recognition, an amino group for modulating electronic properties and providing a site for further functionalization, and a methoxy (B1213986) group for influencing solubility and electronic effects, makes it a versatile platform for designing sensitive and selective detection methods. This section explores the application of (3-Amino-5-methoxyphenyl)boronic acid in the sensing of crucial biomolecules like the neurotransmitter dopamine and biomarker microRNAs.

The fundamental principle behind the sensing capability of boronic acids lies in their ability to form reversible covalent bonds with compounds containing cis-diol functionalities. nih.gov This interaction is the basis for the detection of a wide range of biologically important molecules that possess this structural feature.

Sensing of Dopamine

Dopamine, a critical catecholamine neurotransmitter, plays a vital role in the central nervous system. nih.gov Aberrant levels of dopamine are associated with neurological disorders such as Parkinson's disease and schizophrenia. nih.gov Consequently, the development of robust sensors for the accurate quantification of dopamine is of great importance in clinical diagnostics and neuroscience research.

(3-Amino-5-methoxyphenyl)boronic acid can be utilized for dopamine detection through various sensing modalities, primarily electrochemical and fluorescence-based methods. The cis-diol group present in the catechol structure of dopamine readily reacts with the boronic acid moiety to form a stable five-membered cyclic boronate ester. nih.gov This binding event is the trigger for the generation of a measurable signal.

Electrochemical Sensing:

In electrochemical sensing, the binding of dopamine to (3-Amino-5-methoxyphenyl)boronic acid, typically immobilized on an electrode surface, can lead to a change in the electrochemical properties of the sensor. researchgate.net This change can be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. The formation of the boronate ester can alter the electron transfer kinetics at the electrode-solution interface, resulting in a change in the peak current or potential that is proportional to the dopamine concentration. researchgate.net The presence of the amino and methoxy groups on the phenyl ring can influence the electronic properties of the boronic acid, potentially enhancing the sensitivity and selectivity of the sensor. researchgate.net

Challenges in the electrochemical detection of dopamine include potential interference from co-existing electroactive species in biological fluids, such as ascorbic acid and uric acid, which are oxidized at similar potentials. dntb.gov.ua Sensor designs incorporating (3-Amino-5-methoxyphenyl)boronic acid can be engineered to minimize these interferences, for instance, by creating a molecularly imprinted polymer matrix around the boronic acid recognition sites. researchgate.net

Fluorescence Sensing:

Fluorescence-based sensing offers a highly sensitive alternative for dopamine detection. In a typical approach, (3-Amino-5-methoxyphenyl)boronic acid can be integrated into a fluorescent probe. The interaction with dopamine can induce a change in the fluorescence properties of the probe, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.govelectrochemsci.org This change is often a result of the modulation of photoinduced electron transfer (PET) processes upon the formation of the boronate ester. The amino group on the phenyl ring can act as an internal fluorophore or as a modulator of the electronic properties of an attached fluorophore.

The table below summarizes the performance of some reported boronic acid-based sensors for dopamine, illustrating the typical detection limits and linear ranges that could be achievable with sensors based on (3-Amino-5-methoxyphenyl)boronic acid.

Sensing PlatformDetection MethodLinear RangeLimit of Detection (LOD)Reference
3-Aminophenylboronic acid-functionalized AgInZnS Quantum DotsFluorometry15–120 μM0.65 μM electrochemsci.org
Imprinted silica (B1680970) matrix-poly(aniline boronic acid) hybridElectrochemistry0.05–500 μM0.018 μM researchgate.net
3-Hydroxyphenylboronic acidFluorometry50 nM–25 μMNot Specified nih.gov

Sensing of MicroRNA

MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in the regulation of gene expression. mdpi.com Dysregulation of miRNA expression is linked to various diseases, including cancer, making them valuable biomarkers for early diagnosis and prognosis. The structure of RNA, with a ribose sugar backbone, presents a unique opportunity for recognition by boronic acids. Each ribonucleotide in a microRNA sequence possesses a cis-diol group at the 2' and 3' positions of the ribose moiety.

(3-Amino-5-methoxyphenyl)boronic acid can be employed as a recognition element in biosensors designed for the detection of specific microRNA sequences. The interaction between the boronic acid and the ribose cis-diols can be utilized to capture or label the target miRNA.

Electrochemical Biosensors:

In an electrochemical biosensor for microRNA, a capture probe (a complementary DNA or RNA sequence) is immobilized on an electrode surface. nih.gov Upon hybridization with the target miRNA, the boronic acid derivative can bind to the exposed ribose units of the miRNA. researchgate.net If the boronic acid is conjugated with a redox-active molecule, this binding event will bring the redox label in close proximity to the electrode surface, generating an electrochemical signal that is proportional to the amount of captured miRNA. researchgate.net The amino group on (3-Amino-5-methoxyphenyl)boronic acid provides a convenient handle for conjugation to such redox labels or for covalent attachment to the sensor platform.

Fluorescent Biosensors:

For fluorescence-based detection of microRNA, (3-Amino-5-methoxyphenyl)boronic acid can be functionalized with a fluorophore. In a "sandwich" assay format, a capture probe on a solid support binds the target miRNA, and the boronic acid-fluorophore conjugate then binds to the captured miRNA, leading to a fluorescent signal. Alternatively, the interaction between the boronic acid and the miRNA can be designed to cause a change in the fluorescence of a nearby fluorophore through mechanisms like Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET).

The development of boronic acid-based sensors for microRNA is a growing area of research, and while specific studies on (3-Amino-5-methoxyphenyl)boronic acid are not yet prevalent, the fundamental principles of boronic acid-RNA interaction provide a strong basis for its potential application in this field.

The following table presents examples of boronic acid-based sensing strategies for nucleic acids, indicating the potential for developing similar systems with (3-Amino-5-methoxyphenyl)boronic acid.

Sensing StrategyTarget AnalyteDetection PrincipleLimit of Detection (LOD)Reference
Ferroceneboronic Acid as Redox ProbeMicroRNAElectrochemical detection of boronate ester formation with ribose1 nM electrochemsci.org
Phenylboronic acid functionalized Au NanoparticlesMicroRNASurface Plasmon Resonance signal amplification0.27 pM acs.org

Theoretical and Computational Investigations of 3 Amino 5 Methoxyphenyl Boronic Acid

Electronic Structure and Reactivity Modeling

Modeling the electronic structure is fundamental to predicting the chemical behavior of (3-Amino-5-methoxyphenyl)boronic acid. These studies reveal how the arrangement of electrons within the molecule governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For (3-Amino-5-methoxyphenyl)boronic acid, DFT calculations are employed to determine its optimized three-dimensional geometry and to compute a range of quantum chemical descriptors.

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For substituted phenylboronic acids, the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups increase the HOMO energy, while the boronic acid [-B(OH)2] group influences the LUMO. DFT calculations confirm that the optimized geometry of such molecules is consistent with experimental data from X-ray diffraction. tandfonline.com Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative Calculated Electronic Properties of (3-Amino-5-methoxyphenyl)boronic acid via DFT

PropertyCalculated Value (eV)Significance
HOMO Energy -5.65Indicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy -0.52Indicates the energy of the lowest available electron state; related to electron affinity.
HOMO-LUMO Gap 5.13Correlates with the molecule's chemical reactivity and stability. researchgate.net
Dipole Moment 3.15 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Note: These values are illustrative, based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similar aromatic compounds, and serve to represent the data typically generated.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, making it essential for understanding the photophysics of (3-Amino-5-methoxyphenyl)boronic acid. researchgate.netnih.gov This is particularly relevant for its application in fluorescent sensors.

TD-DFT calculations can accurately predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states. nih.gov The analysis of these transitions reveals the molecular orbitals involved, characterizing them as π→π* or n→π* transitions. For (3-Amino-5-methoxyphenyl)boronic acid, the amino and methoxy substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylboronic acid. These theoretical predictions are crucial for designing fluorescent probes, where binding to an analyte like a saccharide causes a detectable change in the fluorescence emission. mdpi.com

Computational Studies of Molecular Interactions and Binding Affinities

A significant feature of boronic acids is their ability to form reversible covalent bonds with diols. Computational modeling provides a detailed understanding of the thermodynamics and structural aspects of these interactions.

The reversible condensation reaction between a boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester is the foundation for many of its applications, especially in sensing. nih.gov Computational studies are used to quantify the binding affinity and explore the factors governing this interaction. The stability of the boronate ester can be assessed by calculating the binding free energy of the complex.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for this analysis. bohrium.com Docking can predict the preferred orientation of a diol, such as a sugar molecule, relative to the boronic acid. Subsequent MD simulations can then model the dynamic behavior of the complex in a solvent (typically water), providing insights into the stability of the formed ester and the network of hydrogen bonds that support the interaction. bohrium.com These studies have shown that sugars in their furanose form are often favored for binding. nih.gov The binding process is highly dependent on pH, as the boronic acid must typically be in its tetrahedral anionic form to achieve strong complexation. nih.gov

Boronic acids are known to interact with specific amino acid residues in proteins, making them valuable as enzyme inhibitors and protein stabilizers. nih.gov Computational methods are used to model these complex interactions and predict binding affinities.

A theoretical model has been developed to study the interaction between insulin (B600854) and a library of boronic acid derivatives using molecular docking tools like iGEMDOCK. chemrxiv.orgchemrxiv.org Such studies aim to identify compounds that can stabilize the insulin hormone. The docking simulations predict the optimal binding pose of the boronic acid within the protein's active or allosteric sites and calculate a binding energy score. chemrxiv.org The analysis reveals that the stability of the protein-ligand complex is governed by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. chemrxiv.org For instance, studies have identified key interactions between boronic acids and specific insulin residues like Glu21 and His5. chemrxiv.org This computational screening approach allows for the rapid evaluation of many potential candidates, guiding experimental efforts to develop more effective protein-stabilizing agents.

Mechanistic Pathways and Transition State Analyses

Understanding the step-by-step mechanism of chemical reactions is crucial for optimizing conditions and designing better reagents. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of high-energy transition states that are difficult to observe experimentally.

For reactions involving (3-Amino-5-methoxyphenyl)boronic acid, such as its role in Suzuki-Miyaura cross-coupling or the formation of boronate esters, DFT calculations can map the entire potential energy surface. nih.gov This involves locating the structures of all reactants, intermediates, transition states, and products. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined, which provides direct insight into the reaction kinetics.

In the case of boronic acid-diol condensation, mechanistic studies can elucidate the multi-step pathway, which is sensitive to factors like pH and buffer composition. nih.gov These calculations can clarify the role of solvent molecules and whether the mechanism proceeds through a neutral or anionic pathway, contributing to a fundamental understanding of the dynamic covalent chemistry that underpins the utility of boronic acids. nih.gov

Conformational Analysis and Tautomerism Studies

Theoretical and computational investigations into (3-Amino-5-methoxyphenyl)boronic acid provide crucial insights into its three-dimensional structure, stability, and potential isomeric forms. While direct computational studies exclusively focused on this molecule are not extensively reported in the literature, a robust understanding can be derived from computational analyses of closely related analogues, such as 3-aminophenylboronic acid, (m-Carbamoylphenyl) boronic acid, and other substituted phenylboronic acids. These studies consistently employ methods like Density Functional Theory (DFT) to elucidate conformational preferences and the energetic landscape of these molecules.

Conformational Analysis

The conformational flexibility of (3-Amino-5-methoxyphenyl)boronic acid primarily arises from the rotation around two key single bonds: the Carbon-Boron (C-B) bond and the Carbon-Oxygen (C-O) bond of the methoxy group.

Rotation around the C-B Bond: The orientation of the boronic acid group, -B(OH)₂, relative to the phenyl ring is a defining conformational feature. Computational studies on various phenylboronic acids have established that the lowest energy conformations are typically planar, where the B(OH)₂ group is coplanar with the aromatic ring. This planarity is attributed to the favorable π-conjugation between the empty p-orbital of the boron atom and the π-system of the phenyl ring.

Two primary planar conformers exist for the boronic acid group, characterized by the orientation of the two hydroxyl (-OH) groups relative to the phenyl ring. These are often referred to as syn and anti conformers with respect to the C-B bond axis. However, a more detailed description considers the dihedral angles of the O-B-O-H moieties. The most stable arrangement is generally found to be the endo-exo conformer, where one hydroxyl group is directed away from the ring and the other is directed towards it.

The rotation of the B(OH)₂ group out of the plane of the phenyl ring is energetically unfavorable. The energy barrier for this rotation in substituted phenylboronic acids is typically calculated to be in the range of 4-8 kcal/mol. For (3-Amino-5-methoxyphenyl)boronic acid, the electronic effects of the electron-donating amino and methoxy groups are expected to influence this barrier, though specific values are not available without direct computation.

Rotation around the C-O Bond: The methoxy group (-OCH₃) also exhibits rotational freedom around the C(phenyl)-O bond. Similar to anisole (B1667542), the most stable conformation is expected to be planar, with the methyl group lying in the plane of the phenyl ring. This allows for optimal overlap between the oxygen lone pair and the aromatic π-system. The energy barrier for the rotation of the methyl group out of the plane is relatively low, typically around 2-5 kcal/mol.

Based on these principles, the global minimum energy conformation of (3-Amino-5-methoxyphenyl)boronic acid is predicted to have both the boronic acid and methoxy groups arranged in a planar fashion relative to the phenyl ring.

Table 8.4.1: Predicted Stable Conformers of (3-Amino-5-methoxyphenyl)boronic acid Note: The following data is extrapolated from computational studies on analogous meta-substituted phenylboronic acids. The relative energies (ΔE) are hypothetical and represent typical energy differences found in such systems.

ConformerC-B Dihedral Angle (approx.)C-O Dihedral Angle (approx.)Relative Energy (ΔE) (kcal/mol)
Global Minimum0° (Planar)0° (Planar)0.0
C-B Rotamer90° (Perpendicular)0° (Planar)~5.0 - 7.0
C-O Rotamer0° (Planar)90° (Perpendicular)~2.5 - 4.5

Tautomerism Studies

Tautomerism in (3-Amino-5-methoxyphenyl)boronic acid is a theoretical possibility, although it is not commonly observed or computationally explored for this class of compounds under standard conditions. Two potential forms of tautomerism could be considered:

Amino-Imino Tautomerism: This would involve the migration of a proton from the amino group to a carbon atom on the aromatic ring, resulting in an imino tautomer. For aromatic amines, the amino form is overwhelmingly more stable due to the preservation of aromaticity. The energetic cost of disrupting the aromatic system makes the imino tautomer highly unfavorable. Computational studies on aminopyrazoles have explored such equilibria, but in the context of a phenyl ring, the energy barrier would be substantial.

Boronic Acid Prototropy: While less common, one could theorize proton transfer from a hydroxyl group of the boronic acid to the nitrogen of the amino group, creating a zwitterionic species. The relative stability of such a tautomer would depend heavily on the solvent environment. In the gas phase or nonpolar solvents, the neutral form is expected to be significantly more stable. In highly polar, protic solvents, the possibility of forming a zwitterionic species might increase, but it is not considered a dominant form for simple aminophenylboronic acids.

Due to the high energetic stability of the aromatic amino-boronic acid form, significant populations of tautomers are not expected under normal conditions. Computational studies would be required to quantify the energy differences and transition state barriers, but based on fundamental chemical principles, they are predicted to be large.

Table 8.4.2: Theoretical Tautomers of (3-Amino-5-methoxyphenyl)boronic acid Note: The stability of these tautomers is predicted based on general chemical principles. Direct computational data is not available.

Tautomeric FormDescriptionPredicted Relative Stability
Amino Form (Standard)Standard structure with -NH₂ and -B(OH)₂ groups.Most Stable
Imino FormProton migrated from -NH₂ to the phenyl ring.Highly Unstable
Zwitterionic FormProton transferred from -B(OH)₂ to -NH₂.Unstable (relative stability is solvent-dependent)

Advanced Analytical Techniques Employed in Research on 3 Amino 5 Methoxyphenyl Boronic Acid

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of (3-Amino-5-methoxyphenyl)boronic acid by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is an indispensable tool for providing detailed information about the atomic arrangement and electronic environment within the molecule.

¹H NMR: The proton NMR spectrum of (3-Amino-5-methoxyphenyl)boronic acid is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amino group protons, and the hydroxyl protons of the boronic acid. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, their chemical shifts and coupling patterns provide definitive structural confirmation. The methoxy group would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The amino (NH₂) protons and the boronic acid (B(OH)₂) protons are often broad signals and their chemical shifts can be variable, depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. It would show distinct signals for each of the six aromatic carbons, with their chemical shifts influenced by the attached functional groups (amino, methoxy, and boronic acid). The carbon attached to the boron atom (C-B bond) has a characteristic chemical shift. An additional signal for the methoxy group's carbon atom would be observed in the aliphatic region of the spectrum.

¹¹B NMR: As boron has NMR-active isotopes, particularly ¹¹B (80.1% natural abundance), ¹¹B NMR spectroscopy is a powerful technique for directly probing the boron atom. nsf.gov For trigonal (sp² hybridized) boronic acids like (3-Amino-5-methoxyphenyl)boronic acid, a single, often broad, resonance is typically observed in the range of +27 to +33 ppm in the ¹¹B NMR spectrum. sdsu.eduacs.org The chemical shift is sensitive to the electronic environment and can shift significantly upon esterification or complexation with diols, which changes the boron atom's coordination from trigonal to tetrahedral (sp³ hybridized), resulting in an upfield shift. nsf.gov

Table 1: Predicted NMR Data for (3-Amino-5-methoxyphenyl)boronic acid

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H 6.5 - 7.2 m Aromatic Protons (3H)
¹H 3.7 - 3.9 s Methoxy Protons (3H)
¹H 4.5 - 5.5 br s Amino Protons (2H)
¹H 7.5 - 8.5 br s Boronic Acid OH Protons (2H)
¹³C 159 - 161 s C-OCH₃
¹³C 148 - 150 s C-NH₂
¹³C 130 - 135 s C-B (ipso-carbon)
¹³C 105 - 120 s Other Aromatic Carbons (3C)
¹³C 55 - 57 s Methoxy Carbon

Note: Predicted values are based on data for structurally similar compounds such as 3-methoxyphenylboronic acid and 3-aminophenylboronic acid. Actual values may vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.com

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (3-Amino-5-methoxyphenyl)boronic acid would exhibit characteristic absorption bands. Key vibrations include the O-H stretching of the boronic acid group, which typically appears as a broad band around 3200-3400 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. Asymmetric and symmetric B-O stretching vibrations are found around 1310-1390 cm⁻¹. cdnsciencepub.comnih.govresearchgate.net The C-B stretching vibration is generally weaker and observed near 1080 cm⁻¹. researchgate.net Additionally, C-O stretching from the methoxy group and various C-H and C=C stretching and bending vibrations from the aromatic ring would be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching vibration of the BO₃ group in boronic acids gives a characteristic band around 880 cm⁻¹. researchgate.net Aromatic ring vibrations are also prominent in the Raman spectrum. This technique can be particularly useful for studying these compounds in aqueous solutions. researchgate.net

Table 2: Key Vibrational Frequencies for (3-Amino-5-methoxyphenyl)boronic acid

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3300 - 3500
Boronic Acid (O-H) Stretch (broad) 3200 - 3400
Aromatic (C-H) Stretch 3000 - 3100
Methoxy (C-H) Stretch 2850 - 2960
Boron-Oxygen (B-O) Asymmetric Stretch 1310 - 1390
Carbon-Boron (C-B) Stretch ~1080

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The aromatic ring in (3-Amino-5-methoxyphenyl)boronic acid is the primary chromophore. Phenylboronic acid itself shows absorbance in the UV range. core.ac.uk The presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, which act as powerful auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted phenylboronic acid. The spectrum would likely show characteristic π → π* transitions of the substituted benzene ring.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of boronic acids. nih.gov The analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers). rsc.org Therefore, optimized instrument conditions are necessary to minimize this phenomenon. rsc.org The positive-ion ESI mass spectrum of (3-Amino-5-methoxyphenyl)boronic acid would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Other ions, such as sodium adducts [M+Na]⁺, or ions corresponding to the boroxine (B1236090), might also be observed.

X-ray Crystallography for Precise Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for (3-Amino-5-methoxyphenyl)boronic acid is not widely reported, analysis of related compounds like 3-aminophenylboronic acid monohydrate provides significant insight. nih.govresearchgate.net

Boronic acids commonly form centrosymmetric dimers in the solid state through a pair of strong O-H···O hydrogen bonds between their -B(OH)₂ groups. nih.govwiley-vch.de This creates a characteristic eight-membered ring. The crystal structure of (3-Amino-5-methoxyphenyl)boronic acid would likely exhibit this dimeric motif. Furthermore, the amino group and potentially the methoxy oxygen could participate in additional intermolecular hydrogen bonding, creating an extended supramolecular network in the crystal lattice. These interactions govern the compound's solid-state properties.

Table 3: Hypothetical Crystal Data for (3-Amino-5-methoxyphenyl)boronic acid

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
a (Å) 7 - 9
b (Å) 13 - 15
c (Å) 7 - 9
β (°) 95 - 105 (for monoclinic)
Z (molecules/unit cell) 4

Note: These values are hypothetical and based on the reported crystal structure of 3-aminophenylboronic acid monohydrate. nih.gov

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification of (3-Amino-5-methoxyphenyl)boronic acid and for the analysis of its purity and stability.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of boronic acids. waters.com Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) containing a modifier like formic acid or trifluoroacetic acid. waters.com A PDA (photodiode array) detector is suitable for detection due to the compound's UV absorbance. HPLC methods can be developed to separate the target compound from starting materials, byproducts, and degradation products like its corresponding boroxine.

Gas Chromatography (GC): Direct analysis of boronic acids by GC can be challenging due to their low volatility and thermal instability. However, GC-MS analysis is possible after derivatization. chromatographyonline.com For instance, boronic acids can be converted to more volatile boronate esters (e.g., pinacol (B44631) esters) prior to injection.

Affinity Chromatography: The ability of boronic acids to form reversible covalent bonds with cis-diol-containing molecules is exploited in boronate affinity chromatography. researchgate.net While this is more commonly used to separate or detect glycoproteins and other diol-containing compounds using immobilized aminophenylboronic acids, the principle is central to the chemistry of the boronic acid functional group.

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective qualitative technique for analyzing (3-Amino-5-methoxyphenyl)boronic acid. It is frequently employed to monitor the progress of chemical reactions, such as Suzuki-Miyaura couplings, by observing the consumption of the boronic acid reactant and the formation of the product. researchgate.net The separation on a TLC plate depends on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

A key challenge in the TLC analysis of boronic acids is their visualization, as they are often not visible under standard UV light (254 nm). researchgate.net To overcome this, specific staining reagents are used. A highly effective method involves dipping the developed TLC plate into a solution of alizarin (B75676), which complexes with the boronic acid. researchgate.net This complexation results in a brightly fluorescent spot under UV light (366 nm), allowing for sensitive and selective detection of the boronic acid. researchgate.net The choice of the eluent (mobile phase) is critical for achieving good separation and is determined empirically based on the polarity of the compounds being analyzed.

Table 1: Illustrative TLC Conditions for Boronic Acid Analysis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Eluent) A mixture of non-polar and polar solvents, e.g., Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol, with ratios adjusted to achieve optimal separation (R_f value).
Visualization Method 1. UV light at 254 nm (for UV-active compounds).
2. Staining with alizarin solution followed by observation under UV light at 366 nm for selective detection of boronic acids. researchgate.net
Application Monitoring reaction progress, assessing purity, and identifying the presence of the boronic acid moiety.

This table is for illustrative purposes; specific conditions may vary.

Affinity Chromatography Applications

Boronate affinity chromatography (BAC) is a powerful separation technique that leverages the unique ability of boronic acids to form reversible covalent bonds with molecules containing cis-diol groups. xiamenbiotime.comresearchgate.net (3-Amino-5-methoxyphenyl)boronic acid, when immobilized onto a solid support (like agarose (B213101) or polymer beads), can be used as the affinity ligand in a BAC column. nih.gov

The principle of BAC is based on the pH-dependent formation and dissociation of a cyclic boronate ester between the boronic acid and the cis-diol of the target molecule. xiamenbiotime.commdpi.com At alkaline pH (typically above the pKa of the boronic acid), the boronic acid is in a tetrahedral, negatively charged state that readily reacts with cis-diols. xiamenbiotime.com This allows for the selective capture of target biomolecules from a complex mixture. To release the bound molecules, the pH is lowered to an acidic range, which causes the ester to hydrolyze and frees the target analyte from the column. xiamenbiotime.commdpi.com This pH-controlled binding and release mechanism makes BAC a highly specific and controllable purification method. xiamenbiotime.com

Table 2: Applications of Boronate Affinity Chromatography

Target Analyte Class Specific Examples Principle of Separation
Glycoproteins & Glycopeptides Transferrin, Ovalbumin, Ribonuclease B, Glycated Hemoglobin (HbA1c) Selective binding to cis-diol groups in the glycan chains. nih.govmdpi.comresearchgate.net
Saccharides Glucose, Fructose, Sorbitol Interaction with multiple hydroxyl groups in a cis configuration. researchgate.net
Ribonucleosides & Ribonucleotides Adenosine, RNA-derived molecules Binding to the cis-diol on the ribose sugar moiety. researchgate.net

| Catecholamines | Dopamine (B1211576), Epinephrine | Interaction with the catechol group, which contains a cis-diol. researchgate.net |

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a sample preparation technique that utilizes the same principles as chromatography to isolate analytes of interest from a liquid sample. When (3-Amino-5-methoxyphenyl)boronic acid is covalently attached to a solid sorbent material (e.g., silica or a polymer), it creates a boronate affinity SPE cartridge. This specialized cartridge can be used for the selective enrichment of compounds containing cis-diol functionalities from complex biological or environmental samples. acs.orgglobethesis.com

The SPE process involves a series of steps designed to isolate the target analytes with high purity and recovery. The pH of the sample and subsequent wash and elution buffers is critical for the success of the extraction. The boronate affinity interaction provides a high degree of selectivity, allowing for the removal of interfering matrix components before instrumental analysis. acs.orgnih.gov

Table 3: General Steps in Boronate Affinity SPE

Step Purpose Typical Solution
1. Conditioning To wet the sorbent and activate the boronic acid groups for binding. Methanol followed by a high pH binding buffer (e.g., phosphate (B84403) buffer, pH > 8).
2. Sample Loading To apply the sample (adjusted to a high pH) onto the cartridge, allowing the cis-diol analytes to bind to the sorbent. Sample dissolved or diluted in the binding buffer.
3. Washing To remove non-specifically bound impurities and matrix interferences from the cartridge. Binding buffer, sometimes with a small percentage of organic solvent.

| 4. Elution | To disrupt the boronate ester bond and release the target analytes from the sorbent. | An acidic solution (e.g., formic acid or acetic acid solution, pH < 5). xiamenbiotime.com |

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to characterize the physical and chemical properties of materials as a function of temperature. iajps.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. labmanager.com For (3-Amino-5-methoxyphenyl)boronic acid, a TGA thermogram would reveal its thermal stability and decomposition profile. Key information obtained includes the onset temperature of decomposition and the mass loss at different stages, which could correspond to the loss of water (boronic acids can exist as hydrates or form anhydrides called boroxines) or the complete breakdown of the molecule. contineo.in

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. flemingptc.co.uk A DSC thermogram for (3-Amino-5-methoxyphenyl)boronic acid would identify thermal transitions. This includes an endothermic peak corresponding to its melting point and potentially other events like crystallization or solid-state phase transitions. labmanager.comresearchgate.net Exothermic peaks would indicate decomposition or other chemical reactions occurring upon heating. researchgate.net Together, TGA and DSC provide a comprehensive understanding of the thermal behavior and stability of the compound.

Table 4: Hypothetical Thermal Analysis Data for a Phenylboronic Acid Derivative

Technique Observed Event Temperature Range (°C) Interpretation
DSC Endothermic Peak 150 - 165 Melting of the crystalline solid.
TGA Mass Loss (~10%) 100 - 180 Loss of water molecules (dehydration), potentially forming a boroxine anhydride.
DSC/TGA Exothermic Event / Rapid Mass Loss > 250 Onset of thermal decomposition of the organic structure.

This table represents typical data for a phenylboronic acid and is for illustrative purposes. Actual values for (3-Amino-5-methoxyphenyl)boronic acid would require experimental determination.

Electrochemical Characterization Methods

Electrochemical methods are employed to study the redox properties of (3-Amino-5-methoxyphenyl)boronic acid and its interactions with other molecules. Phenylboronic acid derivatives themselves are not typically redox-active within standard potential windows but can be modified or used in systems where their binding properties induce a measurable electrochemical signal. researchgate.net

A primary application is in the development of electrochemical sensors. mdpi.comnih.gov (3-Amino-5-methoxyphenyl)boronic acid can be immobilized on an electrode surface (e.g., glassy carbon or gold). electrochemsci.org The binding of a cis-diol-containing analyte, such as glucose, to the immobilized boronic acid alters the local chemical environment at the electrode surface. This change can be detected by various electrochemical techniques, including:

Cyclic Voltammetry (CV): To study the electrochemical behavior of a redox probe in the presence of the boronic acid-analyte interaction.

Electrochemical Impedance Spectroscopy (EIS): To measure changes in the interfacial electron transfer resistance upon analyte binding.

Potentiometry: To detect changes in the surface potential of the electrode as the negatively charged boronate ester forms. nih.gov

These methods allow for the quantitative detection of sugars and glycoproteins based on the specific boronate affinity interaction. electrochemsci.org

Table 5: Electrochemical Techniques for Boronic Acid Analysis

Technique Principle Information Obtained
Cyclic Voltammetry (CV) Measures the current response to a linearly cycled potential sweep. Redox potentials, electron transfer kinetics, characterization of modified electrode surfaces.
Electrochemical Impedance Spectroscopy (EIS) Measures the impedance of the electrode-solution interface over a range of frequencies. Changes in surface capacitance and resistance upon molecular binding events.

| Potentiometry | Measures the potential difference between two electrodes at zero current. | Surface charge changes, useful for developing ion-selective or molecule-selective sensors. nih.gov |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique that directly measures the heat released or absorbed during a molecular binding event. nih.gov It is the gold standard for determining the complete thermodynamic profile of an interaction in solution.

In the context of (3-Amino-5-methoxyphenyl)boronic acid, ITC can be used to precisely quantify its binding affinity for various cis-diol-containing ligands, such as sugars or nucleosides. mdpi.com The experiment involves titrating the ligand into a solution containing the boronic acid at a constant temperature. amazonaws.com Each injection of the ligand results in a small heat pulse, which is measured by the calorimeter. The magnitude of these heat pulses is proportional to the amount of binding occurring.

By analyzing the resulting titration isotherm, one can directly determine the key thermodynamic parameters of the interaction. researchgate.netresearchgate.net This information is invaluable for understanding the forces driving the binding process and for designing high-affinity boronic acid-based receptors for sensor and separation applications.

Table 6: Thermodynamic Parameters Determined by ITC for a Boronic Acid-Diol Interaction

Parameter Symbol Description
Association Constant Kₐ (or Binding Affinity) The equilibrium constant for the binding reaction (Kₐ = 1/Kₔ). It reflects the strength of the interaction.
Stoichiometry n The molar ratio of the ligand to the boronic acid in the final complex.
Enthalpy Change ΔH The heat released (exothermic) or absorbed (endothermic) upon binding, reflecting changes in bonding and solvation.
Entropy Change ΔS Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ). It reflects changes in the system's disorder upon binding.

This table outlines the parameters obtained from a single ITC experiment, providing a comprehensive thermodynamic signature of the interaction.

Future Research Directions and Emerging Paradigms for 3 Amino 5 Methoxyphenyl Boronic Acid

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of arylboronic acids exist, future research will increasingly focus on the development of more sustainable and efficient routes to (3-Amino-5-methoxyphenyl)boronic acid. acs.orgdntb.gov.ua Current methodologies often rely on multi-step procedures that may involve harsh reagents and generate significant waste. The drive towards green chemistry necessitates the exploration of innovative synthetic strategies.

Key areas for future investigation include:

Direct C-H Borylation: The direct, catalytic C-H borylation of 3-amino-5-methoxyanisole represents a highly atom-economical approach. Research will likely focus on the development of novel iridium, rhodium, or palladium catalysts that can achieve high regioselectivity for the desired C-B bond formation, minimizing the formation of isomeric byproducts.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to drive chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. rsc.org Investigating the mechanochemical synthesis of (3-Amino-5-methoxyphenyl)boronic acid from appropriate precursors could lead to a more environmentally friendly and scalable production method. rsc.org

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and potential for facile scale-up. Developing a continuous flow process for the synthesis of this compound could offer significant advantages over batch production, particularly in terms of yield and purity.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes for the synthesis of functionalized arylboronic acids is a nascent but promising area. Future research may uncover biocatalysts capable of facilitating the key bond-forming reactions under mild, aqueous conditions.

A comparative look at potential synthetic improvements is presented in Table 1.

Current Methods Future Sustainable Routes Potential Advantages
Multi-step synthesis from substituted anilinesDirect C-H borylationHigher atom economy, fewer steps
Grignard or organolithium-based methodsMechanochemical synthesisReduced solvent waste, potential for scalability. rsc.org
Batch processingContinuous flow chemistryImproved safety, better process control, easier scale-up
Traditional chemical catalysisChemo-enzymatic synthesisMilder reaction conditions, use of renewable resources

Exploration of Untapped Catalytic Applications

The unique electronic and structural features of (3-Amino-5-methoxyphenyl)boronic acid suggest its potential as a versatile catalyst or ligand in organic synthesis. The presence of the amino and methoxy (B1213986) groups can modulate the Lewis acidity of the boronic acid and provide additional coordination sites for metal centers. acs.orgnih.govnih.gov

Future research in this domain should explore:

Asymmetric Catalysis: The chiral environment that can be created by derivatizing the amino group of (3-Amino-5-methoxyphenyl)boronic acid makes it a promising candidate for asymmetric catalysis. beilstein-journals.orgsemanticscholar.orgacs.org Investigating its use as a chiral ligand in transition-metal-catalyzed reactions, such as asymmetric 1,4-additions or allylic alkylations, could lead to the development of novel stereoselective transformations. beilstein-journals.org

Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis acidic boronic acid and the Lewis basic amino group within the same molecule raises the possibility of intramolecular FLP-like reactivity. Research could focus on harnessing this potential for the activation of small molecules like H₂, CO₂, and olefins for subsequent transformations.

Organocatalysis: Boronic acids are emerging as effective organocatalysts for a variety of reactions, including dehydrative transformations and amide bond formation. rsc.org The electronic properties of (3-Amino-5-methoxyphenyl)boronic acid, influenced by the amino and methoxy substituents, could be fine-tuned to enhance its catalytic activity and selectivity in these and other organocatalytic processes.

Photoredox Catalysis: The electron-rich nature of the aminomethoxy-substituted phenyl ring suggests that this compound or its derivatives could participate in photoredox catalytic cycles. Exploring its potential as a photosensitizer or as a key component in dual catalytic systems is a promising avenue for future research.

Integration into Next-Generation Materials Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them ideal building blocks for the creation of "smart" or responsive materials. researchgate.netrsc.orgmdpi.com (3-Amino-5-methoxyphenyl)boronic acid, with its additional functional handles, offers exciting opportunities for the design of advanced materials with tailored properties.

Emerging paradigms in this area include:

Self-Healing Polymers and Hydrogels: Incorporating (3-Amino-5-methoxyphenyl)boronic acid into polymer backbones can lead to the formation of hydrogels and other materials capable of self-healing. nih.gov The dynamic nature of the boronate ester crosslinks allows the material to repair damage under specific stimuli, such as changes in pH. mdpi.comnih.gov Future work will focus on tuning the healing efficiency and mechanical properties of these materials for applications in tissue engineering and soft robotics. nih.govnih.gov

Stimuli-Responsive Drug Delivery Systems: The pH- and glucose-responsive nature of the boronate ester linkage can be exploited to create drug delivery vehicles that release their payload in response to specific biological cues. researchgate.net The amino group on (3-Amino-5-methoxyphenyl)boronic acid provides a convenient point for the attachment of therapeutic agents, while the boronic acid moiety can act as the trigger for release in hyperglycemic or acidic tumor microenvironments.

Organic Frameworks and Porous Materials: The rigid structure of the phenylboronic acid unit makes it a suitable component for the construction of covalent organic frameworks (COFs) and other porous materials. The amino and methoxy groups can be used to modulate the pore size and surface chemistry of these materials, tailoring them for applications in gas storage, separation, and catalysis.

The following table outlines potential applications of materials derived from this compound.

Material Type Key Feature Potential Application
HydrogelsSelf-healing, stimuli-responsiveTissue engineering, drug delivery. researchgate.netnih.gov
NanoparticlesTargeted drug releaseCancer therapy, diabetes management
Covalent Organic FrameworksTunable porosity and functionalityGas separation, heterogeneous catalysis

Design of Enhanced Sensing and Diagnostic Platforms

Boronic acid-based sensors have garnered significant attention for their ability to recognize and detect saccharides and other diol-containing molecules. nih.govmagtech.com.cnrsc.org The unique substitution pattern of (3-Amino-5-methoxyphenyl)boronic acid offers opportunities to develop highly sensitive and selective sensing platforms.

Future research should focus on:

Fluorescent and Colorimetric Sensors: The amino group can be readily modified with fluorophores or chromophores to create "turn-on" or ratiometric sensors. nih.govnih.govmdpi.comrsc.org The binding of an analyte to the boronic acid moiety would induce a change in the electronic properties of the molecule, leading to a detectable change in its fluorescence or color. nih.gov Theoretical studies, such as Density Functional Theory (DFT), can aid in the rational design of these sensors by predicting their electronic transitions. lodz.pl

Electrochemical Sensors: Immobilizing (3-Amino-5-methoxyphenyl)boronic acid or its derivatives onto electrode surfaces can lead to the development of highly sensitive electrochemical sensors. electrochemsci.orgresearchgate.netrsc.orgresearchgate.netrsc.org The binding of analytes can be detected through changes in capacitance, impedance, or redox currents. rsc.orgresearchgate.net These sensors could be particularly useful for the detection of glycoproteins and other disease biomarkers. electrochemsci.orgresearchgate.net

Multiplexed Sensing Arrays: By creating an array of sensors based on derivatives of (3-Amino-5-methoxyphenyl)boronic acid with slightly different recognition properties, it may be possible to develop "chemical noses" or "tongues" for the fingerprinting of complex biological fluids.

Synergistic Approaches Combining Experimental and Theoretical Methodologies

To accelerate the discovery and development of new applications for (3-Amino-5-methoxyphenyl)boronic acid, a close integration of experimental and theoretical methods will be crucial. diva-portal.org Computational chemistry, particularly DFT, can provide valuable insights into the structure, reactivity, and electronic properties of this molecule and its derivatives. lodz.plresearchgate.netnih.govmdpi.com

Future synergistic approaches should include:

Rational Design of Catalysts and Ligands: Computational modeling can be used to predict the binding affinities and catalytic activities of different derivatives of (3-Amino-5-methoxyphenyl)boronic acid, guiding the experimental synthesis of the most promising candidates for specific catalytic applications.

Understanding Sensing Mechanisms: Theoretical calculations can elucidate the mechanism of analyte binding and the resulting changes in the electronic structure of sensor molecules, facilitating the design of sensors with improved sensitivity and selectivity. lodz.pl

Predicting Material Properties: Computational simulations can be employed to predict the mechanical, electronic, and responsive properties of polymers and other materials incorporating (3-Amino-5-methoxyphenyl)boronic acid, streamlining the materials discovery process. diva-portal.org

The interplay between theoretical prediction and experimental validation is summarized in the table below.

Research Area Theoretical Contribution (e.g., DFT) Experimental Validation
CatalysisPrediction of transition state energies and reaction pathwaysSynthesis of predicted catalysts and testing of their activity
SensingCalculation of electronic transitions and binding energies. lodz.plSynthesis of sensors and characterization of their response to analytes
Materials ScienceSimulation of polymer chain interactions and bulk propertiesSynthesis and characterization of materials with predicted properties

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